molecular formula C6H18Cl2N2S2 B8263437 2,2'-Disulfanediylbis(N-methylethan-1-amine) dihydrochloride

2,2'-Disulfanediylbis(N-methylethan-1-amine) dihydrochloride

Cat. No.: B8263437
M. Wt: 253.3 g/mol
InChI Key: LYRSIEMRTAOQCU-UHFFFAOYSA-N
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Description

2,2’-Disulfanediylbis(N-methylethan-1-amine) dihydrochloride is a chemical compound with the molecular formula C6H17ClN2S2. It is known for its unique structure, which includes a disulfide bond linking two N-methylethan-1-amine groups. This compound is often used in various chemical and biological applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Disulfanediylbis(N-methylethan-1-amine) dihydrochloride typically involves the reaction of N-methylethan-1-amine with a disulfide compound under controlled conditions. One common method includes the use of a reducing agent to facilitate the formation of the disulfide bond. The reaction is usually carried out in an aqueous or organic solvent at a specific temperature and pH to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of 2,2’-Disulfanediylbis(N-methylethan-1-amine) dihydrochloride is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to consistent and high-quality product output. The compound is then purified through crystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,2’-Disulfanediylbis(N-methylethan-1-amine) dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids or other oxidized sulfur species.

    Reduction: The disulfide bond can be reduced to form thiols or other reduced sulfur species.

    Substitution: The amine groups can participate in substitution reactions with electrophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, dithiothreitol.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfonic acids, sulfoxides.

    Reduction: Thiols, sulfides.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

2,2’-Disulfanediylbis(N-methylethan-1-amine) dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of disulfide bond formation and reduction in proteins and peptides.

    Medicine: Investigated for its potential use in drug development, particularly in the design of disulfide-linked prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2,2’-Disulfanediylbis(N-methylethan-1-amine) dihydrochloride involves its ability to undergo redox reactions, particularly the formation and cleavage of disulfide bonds. This property makes it useful in modulating the redox state of biological molecules, such as proteins and enzymes. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds that can alter protein structure and function.

Comparison with Similar Compounds

Similar Compounds

    Cystamine dihydrochloride: Similar structure with a disulfide bond linking two amine groups.

    Dithiothreitol: A reducing agent with two thiol groups that can break disulfide bonds.

    Glutathione disulfide: A naturally occurring disulfide that plays a key role in cellular redox regulation.

Uniqueness

2,2’-Disulfanediylbis(N-methylethan-1-amine) dihydrochloride is unique due to its specific structure and reactivity. Unlike cystamine dihydrochloride, it has N-methylethan-1-amine groups, which can participate in additional chemical reactions. Compared to dithiothreitol and glutathione disulfide, it offers different redox potentials and reactivity profiles, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

N-methyl-2-[2-(methylamino)ethyldisulfanyl]ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2S2.2ClH/c1-7-3-5-9-10-6-4-8-2;;/h7-8H,3-6H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRSIEMRTAOQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCSSCCNC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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